1-(4-Carboxybutyl)indole-3-carboxylic acid

Descripción general

Descripción

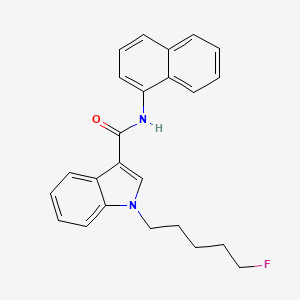

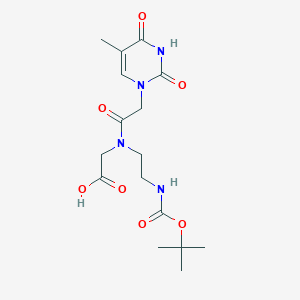

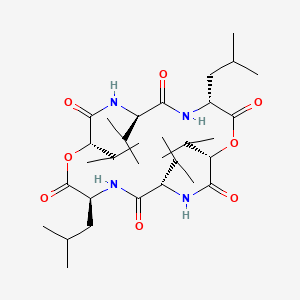

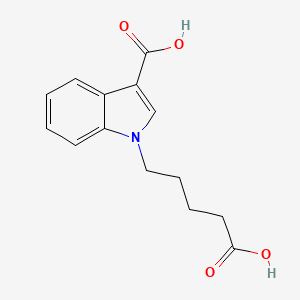

1-(4-Carboxybutyl)indole-3-carboxylic acid is an indolyl carboxylic acid . It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol . The IUPAC name for this compound is 1-(4-carboxybutyl)indole-3-carboxylic acid .

Molecular Structure Analysis

The InChI string for 1-(4-Carboxybutyl)indole-3-carboxylic acid isInChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) . The Canonical SMILES string is C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.27 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 261.10010796 g/mol . The topological polar surface area is 79.5 Ų . The compound has a heavy atom count of 19 .Aplicaciones Científicas De Investigación

Herbicidal Activity

Indole-3-carboxylic acid derivatives have been found to have significant herbicidal activity . They act as antagonists to the auxin receptor protein TIR1, which plays a crucial role in plant growth regulation and weed control . These compounds have shown good-to-excellent inhibition effects on the roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass .

Plant Growth Regulation

Indole derivatives, including indole-3-carboxylic acid, have been found to promote root growth after germination . They also influence flowering time and regulate plant sugar metabolism .

Biosynthesis of Indolic Metabolites

Indole-3-carboxylic acid derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in the biosynthesis of indolic secondary metabolites, which are crucial for pathogen defense in cruciferous plants .

Preparation of Histamine H3 Antagonists

Indole-4-carboxylic acid, a close relative of 1-(4-Carboxybutyl)indole-3-carboxylic acid, has been used as a reactant for the preparation of substituted indole derivatives that act as histamine H3 antagonists .

Inhibition of Human Reticulocyte 15-Lipoxygenase-1

Indole-4-carboxylic acid has also been used in the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 . This enzyme is involved in the metabolism of fatty acids and has been implicated in several human diseases.

Inhibition of Gli1-Mediated Transcription in the Hedgehog Pathway

Both indole-4-carboxylic acid and indole-3-carboxylic acid have been used in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in embryonic development and its dysregulation has been linked to several types of cancer.

Mecanismo De Acción

Biochemical Pathways:

Indole derivatives can impact various pathways. Although specific data on CICA is scarce, let’s consider some general pathways:

- Tryptophan Metabolism : CICA may arise from tryptophan metabolism, similar to indole-3-acetic acid (a plant hormone). Enzymes like ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 play roles in this process .

Action Environment:

Environmental factors matter:

Remember, while I’ve synthesized this information, specific studies on CICA are limited. Researchers continue to explore its potential. 🌟

: Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. DOI: 10.1104/pp.114.235630

Propiedades

IUPAC Name |

1-(4-carboxybutyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBRLAVKGLDFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043150 | |

| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1630022-95-5 | |

| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.